molecular formula C9H5BrFNO B12975214 6-Bromo-7-fluoroquinolin-4-ol

6-Bromo-7-fluoroquinolin-4-ol

Cat. No.: B12975214
M. Wt: 242.04 g/mol
InChI Key: CTRHOWYLGCZQDS-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinolin-4-ol (CAS: 1443378-59-3) is a halogenated quinoline derivative with the molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g/mol . The compound features a quinoline backbone substituted with bromine at position 6, fluorine at position 7, and a hydroxyl group at position 4. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. It is typically stored under dry conditions at room temperature and carries a H302 hazard classification (harmful if swallowed) .

Properties

IUPAC Name

6-bromo-7-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHOWYLGCZQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C2C1=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-7-fluoroquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which stabilize the enzyme-DNA complex and prevent the progression of the replication fork .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison of 6-bromo-7-fluoroquinolin-4-ol with analogous compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences/Applications
This compound 1443378-59-3 C₉H₅BrFNO 242.04 Br (C6), F (C7), -OH (C4) Target compound; used in kinase inhibitor synthesis
6-Bromo-8-fluoroquinolin-4-ol 1019016-22-8 C₉H₅BrFNO 242.04 Br (C6), F (C8), -OH (C4) Positional isomer; altered steric interactions
6-Bromo-7-fluoroquinolin-2-ol N/A C₉H₅BrFNO 267.07 Br (C6), F (C7), -OH (C2) Hydroxyl group at C2; potential solubility differences
6-Fluoro-4-hydroxyquinoline 91-78-6 C₉H₆FNO 163.15 F (C6), -OH (C4) Lacks bromine; simpler structure for antimicrobial studies
4-Bromoquinolin-6-ol 876491-87-1 C₉H₆BrNO 224.05 Br (C4), -OH (C6) Bromine at C4; used in fluorescence probes
6-Bromo-2,8-dimethylquinolin-4-ol 1566922-60-8 C₁₁H₁₀BrNO 252.11 Br (C6), -CH₃ (C2, C8), -OH (C4) Methyl groups enhance lipophilicity

Key Observations

Positional Isomerism: The positional isomer 6-bromo-8-fluoroquinolin-4-ol (CAS: 1019016-22-8) shares the same molecular formula and weight as the target compound but differs in fluorine placement (C8 vs. C7).

Functional Group Influence: Replacing the hydroxyl group at C4 with C2 (as in 6-bromo-7-fluoroquinolin-2-ol) reduces hydrogen-bonding capacity, which may affect solubility and target engagement . The absence of bromine in 6-fluoro-4-hydroxyquinoline simplifies synthesis but limits halogen-mediated interactions in enzyme inhibition .

Biological Relevance: 4-Bromoquinolin-6-ol (CAS: 876491-87-1) demonstrates the importance of bromine positioning; its C4 bromine and C6 hydroxyl group make it suitable for fluorescent labeling in cellular assays . Methyl-substituted derivatives like 6-bromo-2,8-dimethylquinolin-4-ol exhibit enhanced lipophilicity, improving membrane permeability in drug candidates .

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